

comparing reactivity of 7-iodo vs 7-bromopyrazolo[1,5-a]pyridine

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Compound of Interest

Compound Name: 7-iodopyrazolo[1,5-a]pyridine

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An Objective Comparison for Synthetic Strategy and Optimization

For researchers and drug development professionals, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure, forming the core of numerous compounds with significant biological potential, particularly as protein kinase inhibitors.^{[1][2][3]} Functionalization of this heterocyclic system is key to modulating its biological activity, and the choice of the halide at the C-7 position are a cornerstone of this synthetic exploration. The choice of the halide at this position—typically bromine or iodine—is a critical decision point in terms of efficiency, cost, and the overall synthetic strategy.

This guide provides an in-depth comparison of the reactivity of **7-iodopyrazolo[1,5-a]pyridine** and 7-bromopyrazolo[1,5-a]pyridine. Moving beyond a general discussion of the fundamental principles governing their differential reactivity, present data from analogous systems to inform experimental design, and offer practical advice for synthesis.

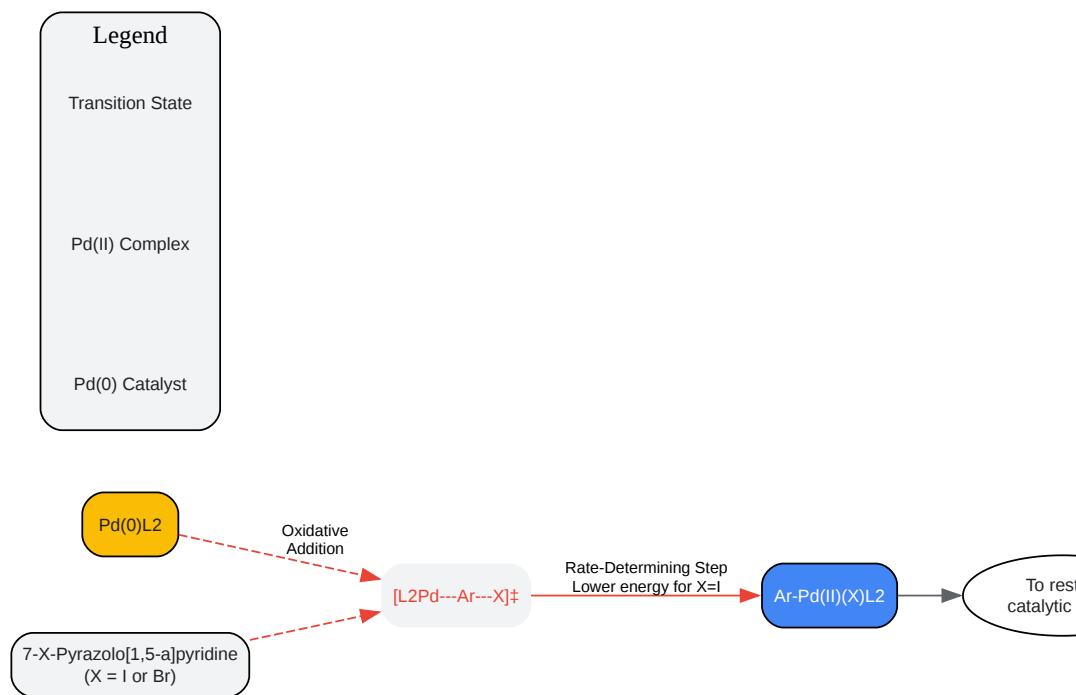
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The reactivity of aryl halides in the majority of palladium-catalyzed cross-coupling reactions follows a well-established trend: I > Br > Cl >> F.^{[4][5]} This trend is driven by the relative strength of the carbon-halogen (C-X) bond dissociation energy (BDE). The C-I bond is significantly weaker and longer than the C-Br bond, making it more susceptible to cleavage.

Bond	Average Bond Energy (kJ/mol)
C-I	~213-240
C-Br	~276-285
C-Cl	~327-339
C-F	~485

(Data synthesized from sources^{[6][7][8]})

This difference in bond strength directly influences the rate-determining step of most cross-coupling catalytic cycles: oxidative addition. In this initial step, the palladium catalyst cleaves the carbon-halogen bond. The lower energy barrier for cleaving the C-I bond means that **7-iodopyrazolo[1,5-a]pyridine** will undergo oxidative addition more easily than its bromo- counterpart.^{[4][9]}



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Caption: Oxidative addition step in Pd-catalyzed cross-coupling.

Comparative Reactivity in Key Transformations

While direct side-by-side comparative studies on the 7-halopyrazolo[1,5-a]pyridine system are not consolidated in a single publication, we can reliably principles and published data on related heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Due to its higher reactivity, **7-iodopyrazolo[1,5-a]pyridine** is the superior su reactive boronic acids or when dealing with sterically hindered partners. The 7-bromo analogue is also a viable substrate but typically requires more f

Expected Performance Comparison in Suzuki-Miyaura Coupling:

Parameter	7-Iodopyrazolo[1,5-a]pyridine (Predicted)	7-Bromopyrazolo[1,5-a]pyridine (Typical)	Rationale
Reaction Temp.	Room Temp. to 60 °C	80 °C to 110 °C	Lower energy, lower thermal
Catalyst Loading	1-2 mol%	2-5 mol%	Higher reactivity, efficient turnover
Reaction Time	1-6 hours	12-24 hours	Faster oxidation, shorter reaction time
Ligand Choice	Standard phosphines (e.g., PPh ₃) often suffice.	Often requires more electron-rich, bulky ligands (e.g., XPhos, SPhos) to promote oxidative addition. ^[10]	The inherent need for higher reactivity
Yield	Generally higher, especially with challenging substrates.	Good to excellent, but may suffer from debromination side reactions at high temperatures. ^[10]	Milder conditions, reduced degradation

Sonogashira Coupling

The Sonogashira reaction couples aryl halides with terminal alkynes and is invaluable for introducing alkynyl moieties. The reactivity trend (I > Br) is ρ coupling of **7-iodopyrazolo[1,5-a]pyridine** can often be achieved under copper-free conditions, which can be advantageous for simplifying purification both palladium and a copper(I) co-catalyst.[16][17]

Expected Performance Comparison in Sonogashira Coupling:

Parameter	7-Iodopyrazolo[1,5-a]pyridine (Predicted)	7-Bromopyrazolo[1,5-a]pyridine (Typical)	Rationale
Co-catalyst	Copper(I) often optional or not required.	Copper(I) (e.g., CuI) generally required.[16]	The high reactivity of iodide vs bromide, and the use of palladium in the iodide version.
Reaction Temp.	Room Temp. to 50 °C	50 °C to 100 °C	Milder conditions for iodide activation.
Base	Organic bases (e.g., Et ₃ N, DIPEA) are usually sufficient.	May require stronger bases or a combination.	The overall reactivity of the iodide.
Yield	Excellent	Good to excellent, but sensitive alkynes may degrade at higher temperatures.	Milder conditions for iodide.

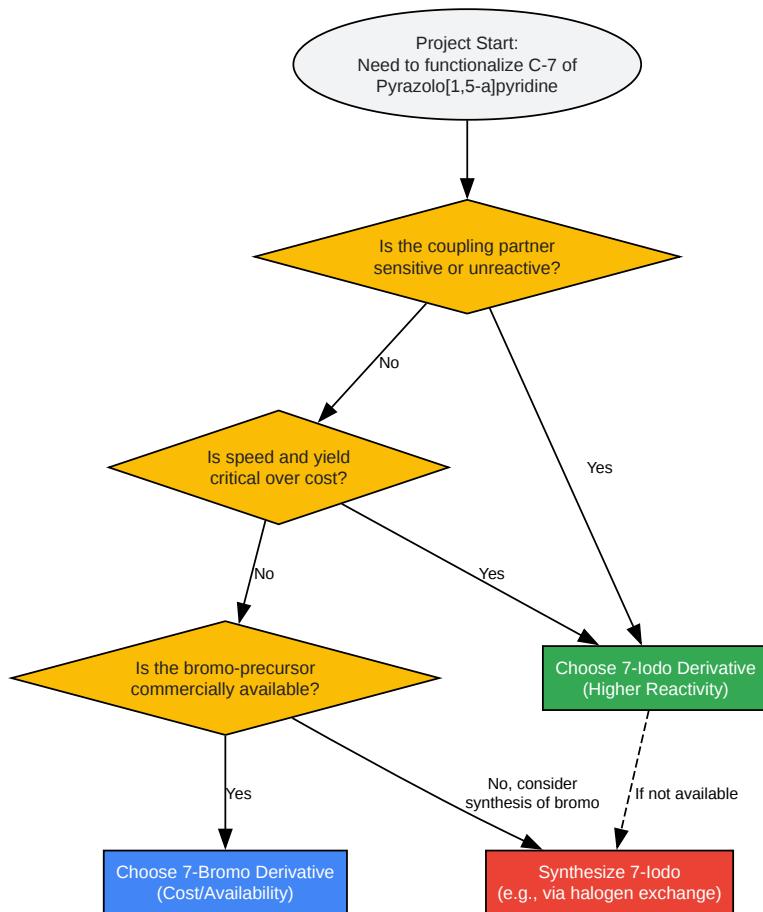
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[18] This reaction is highly sensitive to the choice of ligand and base. While bromides can effectively couple aryl bromides and even chlorides, aryl iodides remain the most reactive partners.[19][20] Using **7-iodopyrazolo[1,5-a]pyridine** as a partner, including less nucleophilic amines, and can be performed under more gentle conditions, which is critical for preserving complex, functionalized molecules.

Practical Considerations: Synthesis and Availability

While **7-iodopyrazolo[1,5-a]pyridine** offers superior reactivity, practical considerations such as cost and availability often favor the bromo- derivative. Bromopyrazolo[1,5-a]pyridine derivatives are commercially available from multiple vendors, making them readily accessible for initial screening and development.[21][22][23]

The iodo- analogue is less common commercially and may require in-house synthesis, typically via iodination of the parent heterocycle or through a corresponding bromide. This adds a synthetic step and cost to the overall process.

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Caption: Decision workflow for selecting the optimal halide.

Experimental Protocols

The following are representative, self-validating protocols designed to compare the reactivity of the two halides. Researchers should perform small-scale specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Materials:

- 7-Halopyrazolo[1,5-a]pyridine (Iodo or Bromo) (1.0 eq)
- 4-Methoxyphenylboronic acid (1.2 eq)
- $\text{Pd}(\text{PPh}_3)_4$ (for Iodo) or $\text{Pd}_2(\text{dba})_3$ with XPhos (for Bromo)
- Aqueous Na_2CO_3 (2 M) or K_2CO_3 (2.0 eq)
- Solvent: 1,4-Dioxane/Water or Toluene/Water

Procedure for **7-Iodopyrazolo[1,5-a]pyridine** (Milder Conditions):

- To a reaction vial, add **7-iodopyrazolo[1,5-a]pyridine** (e.g., 0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol), and $\text{Pd}(\text{PPh}_3)_4$ (0.01 mmol, 2 mol %).
- Add K_2CO_3 (1.0 mmol).

- Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
- Add degassed 1,4-dioxane (3 mL) and water (1 mL).
- Stir the mixture at 60 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
- Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and chromatography.

Procedure for 7-Bromopyrazolo[1,5-a]pyridine (Standard Conditions):

- To a reaction vial, add 7-bromopyrazolo[1,5-a]pyridine (e.g., 0.5 mmol), 4-methoxyphenylboronic acid (0.6 mmol), Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), and K₂CO₃ (1.0 mmol).
- Evacuate and backfill the vial with an inert gas three times.
- Add degassed toluene (4 mL).
- Stir the mixture at 100 °C and monitor by TLC or LC-MS. The reaction may require 12-18 hours for full conversion.
- Follow the same workup and purification procedure as described above.

Protocol 2: Sonogashira Coupling with Phenylacetylene

Materials:

- 7-Halopyrazolo[1,5-a]pyridine (Iodo or Bromo) (1.0 eq)
- Phenylacetylene (1.1 eq)
- Pd(PPh₃)₄ or PdCl₂(PPh₃)₂
- CuI (for Bromo)
- Base: Triethylamine (Et₃N)
- Solvent: THF or DMF

Procedure for **7-Iodopyrazolo[1,5-a]pyridine** (Copper-Free):

- To a reaction vial, add **7-iodopyrazolo[1,5-a]pyridine** (0.5 mmol) and PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%).
- Evacuate and backfill with an inert gas three times.
- Add degassed THF (3 mL) and Et₃N (1.5 mL).
- Add phenylacetylene (0.55 mmol) via syringe.
- Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
- Upon completion, filter the reaction mixture through a pad of celite to remove palladium salts, washing with ethyl acetate. Concentrate the filtrate and

Procedure for 7-Bromopyrazolo[1,5-a]pyridine (Copper Co-catalyzed):

- To a reaction vial, add 7-bromopyrazolo[1,5-a]pyridine (0.5 mmol), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.015 mmol, 3 mol%).
- Evacuate and backfill with an inert gas three times.

- Add degassed THF (3 mL) and Et₃N (1.5 mL).
- Add phenylacetylene (0.55 mmol) via syringe.
- Stir the mixture at 50 °C for 6-12 hours, monitoring by TLC or LC-MS.
- Follow the same workup and purification procedure as described above.

Conclusion

The choice between 7-iodo- and 7-bromopyrazolo[1,5-a]pyridine is a classic trade-off between reactivity and practicality.

- **7-Iodopyrazolo[1,5-a]pyridine** is the substrate of choice for maximizing reaction efficiency. Its high reactivity allows for milder conditions, shorter reaction times, and a broader substrate scope. It is ideal for late-stage functionalization of complex molecules where preserving sensitive functional groups is paramount.
- 7-Bromopyrazolo[1,5-a]pyridine offers a significant advantage in terms of cost and commercial availability. It is a reliable and robust substrate for most applications, particularly when paired with modern, highly active catalyst systems. It is well-suited for initial route scouting and large-scale synthesis where cost is a primary concern.

For drug development professionals, a pragmatic approach is often best: utilize the more economical 7-bromo derivative for initial analogue synthesis and optimization, then switch to the 7-iodo analogue when reactivity becomes a limiting factor. The choice between these two substrates will depend on the specific requirements of the synthesis, such as low yields, substrate decomposition, or the need to couple unreactive partners.

References

- Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding/redirect/AUZIYQEKeCpLzlsIcUMLju7XkmQVNuI9Q9e7ZLdB1pUexG6lQ01Acaqvmhttc0fpRq-oGSKiUHEruBuWuS6K4NPOM7rjk1oZs9K1MB9C204TDujSbcIZoHgf7QJMBwPNIPISAm4djQf5y4EL_eTcp1UtKbMXf6PPV1OdsCa9F-j_O8pbvhYIMBj12859XZit7imjp1atljOyJl4itt14a_T1pTmb517ffl]
- Benchchem. A Comparative Guide to Aryl Halide Reactivity in Cross-Coupling Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding/redirect/AUZIYQFD41k_ATGJ1AGtNdT81aj1LDqOW7YIEJR1bRocN215fICIS5p4vt5p1TjmnYMeSWE5TSqFBSy47IZpoUa4F9O46_d0E_HYbM7zbpU2eUEPiHsh6dssZnLJWN7OTV3gimLDHoTnHD-WvAtyFsgMBQtYSP-Qgr7Yrq1WRG0eaEssgR6Vh82MkGmNO3xUo0AatmbgNSkbznlFK4cLWWg32xdV0iRt9B9jf-bZrkn7eS1g==]
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. *PM&C*, 2755290. <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2755290/>
- Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.org/w/index.php?title=Buchwald–Hartwig_amination&oldid=111300000]
- Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [URL: <https://www.quora.com/What-is-the-correct-bond-energy-order-of-the-following-C-Cl-C-Br-C-I-C-F-C-H>]
- Szymańska, E., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. *PM&C*, 8125433. <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125433/>
- El-Sayed, N. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. *PM&C*, 10940428. <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940428/>
- Newman, D. W., et al. (2025). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. *PM&C* - NIH. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10940428/>]
- ChemScene. 7-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid. [URL: <https://www.chemscene.com/products/7-Bromopyrazolo-1,5-a-pyridine-3-carboxylic-acid>]
- Jones, G. O., et al. (2017). Catalysis of Cross-Coupling and Homocoupling Reactions of Aryl Halides Utilizing Ni(0), Ni(I), and Ni(II) Precursors; Ni(0) Species but Ni(I) Compounds as Intermediates and Products. *Organometallics* - ACS Publications. [URL: <https://pubs.acs.org/doi/10.1021/acs.org.o...>]
- Ghorab, M. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives as potential Heterocyclic Chemistry. [URL: <https://onlinelibrary.wiley.com/doi/10.1002/jhet.2825>]
- ResearchGate. Synthesis of 2-Arylpyrazolo[1,5-a]pyridines by Suzuki–Miyaura Cross-Coupling Reaction. [URL: [https://www.researchgate.net/publications/321511533/Synthesis_of_2-Arylpyrazolo\[1,5-a\]pyridines_by_Suzuki-Miyaura_Cross-Coupling_Reaction](https://www.researchgate.net/publications/321511533/Synthesis_of_2-Arylpyrazolo[1,5-a]pyridines_by_Suzuki-Miyaura_Cross-Coupling_Reaction)]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/w/index.php?title=Sonogashira_coupling&oldid=111300000]
- Santa Cruz Biotechnology. 7-Bromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester. [URL: <https://www.scbt.com/p/7-bromo-pyrazolo-1-5-a-pyridine-3-carboxylic-acid-ethyl-ester>]
- Chemguide. An introduction to bond energy and bond length. [URL: <https://www.chemguide.co.uk/atoms/atoms.html>]
- ChemicalBook. 6-Bromo-7-bromopyrazolo[1,5-a]pyridine synthesis. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB12749591_EN.html]
- ResearchGate. (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing bromine. [URL: [https://www.researchgate.net/publications/321511533/Synthesis_of_2-Arylpyrazolo\[1,5-a\]pyridines_by_Suzuki-Miyaura_Cross-Coupling_Reaction](https://www.researchgate.net/publications/321511533/Synthesis_of_2-Arylpyrazolo[1,5-a]pyridines_by_Suzuki-Miyaura_Cross-Coupling_Reaction)]
- RSC Publishing. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [URL: <https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra09618a>]
- ePrints Soton. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoxime. [URL: https://eprints.soton.ac.uk/425501/1/Sonogashira_pyridine_final_version.pdf]

- Organic Chemistry Portal. Sonogashira Coupling. [URL: <https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtml>]
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [URL: <https://www.youtube.com>]
- Scirp.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. [URL: <https://www.scirp.org>]
- Accounts of Chemical Research. Bond Dissociation Energies of Organic Molecules. [URL: <https://pubs.acs.org/doi/10.1021/ar020234x>]
- YouTube. The Buchwald-Hartwig Amination Reaction. [URL: <https://www.youtube.com>]
- Ananikov, V. P., et al. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Chemical Science. [URL: <https://pubs.rsc.org/en/content/articlelanding/2021/sc/d1sc03923a>]
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7798319/>]
- Chemistry LibreTexts. Sonogashira Coupling. [URL: [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_\(Morsch_et_al.\)/25%3A_Transition_Metal_Catalyzed_Coupling_R](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal_Catalyzed_Coupling_R)]
- RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [URL: <https://pubs.rsc.org/en/content/articlelanding/2024/ra/d3ra08534a>]
- Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. [URL: <https://www.organic-chemistry.org/synthesis/heterocycles/pyridines/pyrazol>]
- gchem. Covalent Bond Energies. [URL: <https://gchem.cm.utexas.edu/data/section-2.php?target=covalent-bond-energies.php>]
- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [URL: <https://periodicos.ufsm.br/revistadireito/article/doi/10.1080/00032700412003133223>]
- BYU ScholarsArchive. Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. [URL: <https://scholarsarchive.byu.edu/etd/9265/>]
- PubChem. 7-Bromopyrazolo[1,5-a]pyridine. [URL: <https://pubchem.ncbi.nlm.nih.gov/compound/24975252>]
- PMC - NIH. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [URL: <https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3603700/>]
- Journal of Medicinal Chemistry. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors. [URL: <https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00330>]
- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. [URL: https://www.researchgate.net/publication/257850220_Suzuki_coupling_of_different_chloropyridines_with_phenylboronic_acids_a]

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Sources

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing)
- 3. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3K γ / δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Covalent Bond Energies [gchem.cm.utexas.edu]
- 8. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to (trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to (trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. chemscene.com [chemscene.com]
- 22. scbt.com [scbt.com]
- 23. 7-Bromopyrazolo[1,5-a]pyridine | C7H5BrN2 | CID 24975252 - PubChem [pubchem.ncbi.nlm.nih.gov]
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